molecular formula C11H13NO3 B8502486 methyl 1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-5-carboxylate

methyl 1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-5-carboxylate

Cat. No.: B8502486
M. Wt: 207.23 g/mol
InChI Key: FBJXQUPZRLVOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-5-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in various scientific research fields .

Preparation Methods

Chemical Reactions Analysis

methyl 1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl halides and other electrophilic or nucleophilic agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential antiproliferative activity against human tumor cell lines . Additionally, it has applications in the pharmaceutical industry for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-5-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-5-carboxylate

InChI

InChI=1S/C11H13NO3/c1-15-11(13)9-4-2-6-10-8(9)5-3-7-12(10)14/h3,5,7,9H,2,4,6H2,1H3

InChI Key

FBJXQUPZRLVOHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2=C1C=CC=[N+]2[O-]

Origin of Product

United States

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